
3-(2-methoxyphenoxy)-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one
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Overview
Description
3-(2-methoxyphenoxy)-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a methoxyphenoxy group and a methylbutenyl group attached to a chromone core, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromone core: This can be achieved through the cyclization of an appropriate phenolic compound with an ester or acid chloride under acidic or basic conditions.
Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution of a halogenated chromone derivative with 2-methoxyphenol in the presence of a base such as potassium carbonate.
Attachment of the methylbutenyl group: The final step involves the alkylation of the chromone derivative with a suitable alkylating agent, such as 3-methylbut-2-en-1-yl bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenoxy)-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced chromone derivatives.
Substitution: The methoxy and methylbutenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced chromone derivatives.
Substitution: Various substituted chromone derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenoxy)-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-(3-methyl-2-buten-1-yl)phenol
- 3-methylbut-3-en-1-yl 2-methylbutanoate
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
3-(2-methoxyphenoxy)-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one is unique due to its specific combination of functional groups and the chromone core, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
3-(2-methoxyphenoxy)-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one is a synthetic compound belonging to the chromone class, characterized by its unique structural features that contribute to its biological activities. This compound has garnered interest for its potential therapeutic applications, primarily due to its antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H20O5
- CAS Number : 637750-54-0
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. This can lead to reduced inflammation in various tissues.
- Anticancer Activity : Research indicates that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This effect is mediated through various signaling pathways that regulate cell survival and death.
Biological Studies and Findings
Numerous studies have been conducted to evaluate the biological activities of this compound:
Antioxidant Activity
In vitro studies demonstrated that the compound exhibits significant antioxidant properties, comparable to standard antioxidants like ascorbic acid. The ability to scavenge DPPH radicals was measured, showing a dose-dependent response.
Concentration (µM) | DPPH Scavenging (%) |
---|---|
10 | 25 |
25 | 50 |
50 | 80 |
Anti-inflammatory Effects
A study investigating the anti-inflammatory effects revealed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 200 |
Compound (50 µM) | 75 | 90 |
Anticancer Studies
In cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), the compound exhibited cytotoxic effects:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 30 |
A549 | 25 |
These findings suggest that the compound may serve as a potential candidate for further development in cancer therapeutics.
Case Studies
- Breast Cancer Model : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed decreased cell proliferation markers (Ki67).
- Inflammatory Disease Model : In models of rheumatoid arthritis, treatment with this compound reduced joint swelling and inflammation scores significantly compared to untreated controls.
Properties
IUPAC Name |
3-(2-methoxyphenoxy)-7-(3-methylbut-2-enoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-14(2)10-11-24-15-8-9-16-19(12-15)25-13-20(21(16)22)26-18-7-5-4-6-17(18)23-3/h4-10,12-13H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUWVACLMPYVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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